2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

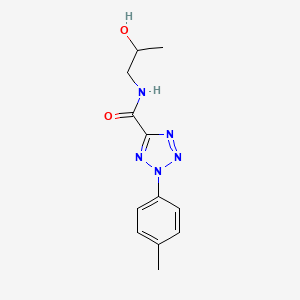

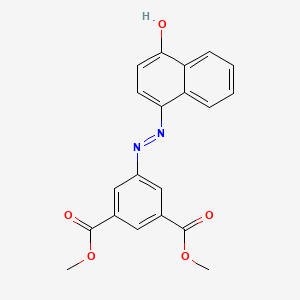

“2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride” is a chemical compound with the molecular formula C6H11ClO4S . It has a molecular weight of 214.67 . The compound is typically stored at temperatures below -10°C . It is usually available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C6H11ClO4S/c7-12(8,9)4-1-6-5-10-2-3-11-6/h6H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at temperatures below -10°C . It has a molecular weight of 214.67 .Aplicaciones Científicas De Investigación

Versatile Protecting and Activating Group for Amine Synthesis

2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride has been synthesized as a novel sulfonating agent for amines. This compound effectively sulfonates primary and secondary amines, producing Dios-amides, which are activated amines. These amides can be alkylated under specific conditions, indicating the compound's utility in amine synthesis. The Dios group is stable under various conditions and can be removed by heating in trifluoroacetic acid (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Catalysis in Epoxy Alcohol Couplings

In the presence of a borinic acid-derived catalyst, 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride is used in reactions involving 2,3-epoxy alcohols. This compound enables the formation of O-acylated or O-sulfonylated chlorohydrin diols, exhibiting significant regioselectivity for both ring-opening and O-functionalization steps (Tanveer, Jarrah, & Taylor, 2015).

Sulfonylation Reagent in Organic Synthesis

As a sulfonylation reagent, 2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride shows potential in various organic synthesis applications. It has been utilized in reactions such as the palladium-catalyzed direct sulfonylation of 2-aryloxypyridines. This process enables the synthesis of ortho-sulfonylated phenols, highlighting its utility in creating complex organic structures (Xu, Liu, Li, & Sun, 2015).

Involvement in Radical Multicomponent Reactions

This compound has been employed in a visible-light-driven photoredox-catalyzed multicomponent reaction involving 2-vinylanilines and sulfur ylides. This method leads to the synthesis of various sulfonated 2,3-disubstituted indolines, demonstrating its role in facilitating radical multicomponent reactions (Pramanik, Yuan, Yan, Xiao, & Chen, 2020).

Contribution to Metal Ion Sensing

This compound derivatives have been synthesized for their application in heavy metal sensing. These molecules, when fabricated onto electrodes, have shown promising results in sensing Co2+ ions, indicating their potential use in environmental and healthcare fields for detecting toxic pollutants (Sheikh, Arshad, Rahman, Asiri, & Alamry, 2016).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2-(1,4-dioxan-2-yl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S/c7-12(8,9)4-1-6-5-10-2-3-11-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHNTASRZCVPIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2975889.png)

![2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2975890.png)

![N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide](/img/structure/B2975893.png)

![2-[4-(2-Hydroxyethyl)naphthalen-1-yl]ethan-1-ol](/img/structure/B2975895.png)

![[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine](/img/structure/B2975896.png)

![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one](/img/structure/B2975900.png)

![N-cyclopentyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2975902.png)

![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide](/img/structure/B2975905.png)